molecular formula C11H15N3O3 B12902986 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate

2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate

Cat. No.: B12902986
M. Wt: 237.25 g/mol
InChI Key: NAFJVUZWXDVJNK-KTKRTIGZSA-N
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Description

2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an amino acid ester, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrrolidin-2-ylidene)-2-propanethione: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.

    Ethyl 2-[1-(2-amino-2-oxoethyl)pyrrolidin-2-ylidene]-2-cyanoacetate: A closely related compound with slight variations in its ester group.

Uniqueness

2-(1-(2-Amino-2-oxoethyl)pyrrolidin-2-ylidene)-2-cyanoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

[(2Z)-2-[1-(2-amino-2-oxoethyl)pyrrolidin-2-ylidene]-2-cyanoethyl] acetate

InChI

InChI=1S/C11H15N3O3/c1-8(15)17-7-9(5-12)10-3-2-4-14(10)6-11(13)16/h2-4,6-7H2,1H3,(H2,13,16)/b10-9-

InChI Key

NAFJVUZWXDVJNK-KTKRTIGZSA-N

Isomeric SMILES

CC(=O)OC/C(=C\1/CCCN1CC(=O)N)/C#N

Canonical SMILES

CC(=O)OCC(=C1CCCN1CC(=O)N)C#N

Origin of Product

United States

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